1-{8-methoxy-12-methyl-4,6-dioxa-12-azatricyclo[7.5.0.0?,?]tetradeca-1(9),2,7,10-tetraen-11-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{8-methoxy-12-methyl-4,6-dioxa-12-azatricyclo[7500?,?]tetradeca-1(9),2,7,10-tetraen-11-yl}ethan-1-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-methoxy-12-methyl-4,6-dioxa-12-azatricyclo[7.5.0.0?,?]tetradeca-1(9),2,7,10-tetraen-11-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of functional groups: Methoxy and methyl groups are introduced through alkylation reactions, using reagents such as methyl iodide or dimethyl sulfate.
Final modifications: The ethanone moiety is added through acylation reactions, typically using acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-{8-methoxy-12-methyl-4,6-dioxa-12-azatricyclo[7.5.0.0?,?]tetradeca-1(9),2,7,10-tetraen-11-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
1-{8-methoxy-12-methyl-4,6-dioxa-12-azatricyclo[7.5.0.0?,?]tetradeca-1(9),2,7,10-tetraen-11-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism by which 1-{8-methoxy-12-methyl-4,6-dioxa-12-azatricyclo[7.5.0.0?,?]tetradeca-1(9),2,7,10-tetraen-11-yl}ethan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s tricyclic structure allows it to fit into binding sites, while its functional groups participate in hydrogen bonding, van der Waals interactions, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
- **1-{8-methoxy-12-methyl-4,6-dioxa-12-azatricyclo[7.5.0.0?,?]tetradeca-1(9),2,7,10-tetraen-11-yl}ethan-1-amine
- **1-{8-methoxy-12-methyl-4,6-dioxa-12-azatricyclo[7.5.0.0?,?]tetradeca-1(9),2,7,10-tetraen-11-yl}ethan-1-ol
Uniqueness
The uniqueness of 1-{8-methoxy-12-methyl-4,6-dioxa-12-azatricyclo[7.5.0.0?,?]tetradeca-1(9),2,7,10-tetraen-11-yl}ethan-1-one lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-methoxy-7-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][3]benzazepin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-9(17)12-7-11-10(4-5-16(12)2)6-13-15(14(11)18-3)20-8-19-13/h6-7H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCQSIWJTHQBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C3=C(C=C2CCN1C)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.